[4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a chlorophenyl group and a tetrazole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenyl group.
Attachment of the Tetrazole Ring: The tetrazole ring is synthesized separately by reacting 5-methyl-1H-tetrazole with a suitable phenyl halide under acidic conditions.
Coupling Reaction: Finally, the two synthesized intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, [4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors, influencing biological pathways and showing promise in drug development for conditions such as anxiety and depression.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. It may bind to receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
[4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: shares similarities with compounds like and .
4-(4-chlorophenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
5-methyl-1H-tetrazole: Used as a building block in organic synthesis.
Uniqueness
What sets This compound apart is its combined structural features, which allow for unique interactions and applications. Its dual functional groups provide a platform for diverse chemical reactions and potential biological activities, making it a compound of significant interest in multiple research domains.
Properties
Molecular Formula |
C19H19ClN6O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19ClN6O/c1-14-21-22-23-26(14)18-4-2-3-15(13-18)19(27)25-11-9-24(10-12-25)17-7-5-16(20)6-8-17/h2-8,13H,9-12H2,1H3 |
InChI Key |
BKISJPAMJGIFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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